molecular formula C26H33NO5 B596824 Scutebarbatine Z CAS No. 1312716-28-1

Scutebarbatine Z

Cat. No.: B596824
CAS No.: 1312716-28-1
M. Wt: 439.552
InChI Key: CWCLIHAOVIAUGY-BAMVNRKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Scutebarbatine Z is typically isolated from the ethanol extract of Scutellaria barbata. The extraction process involves boiling the plant material in ethanol, followed by filtration and concentration of the extract . The concentrated extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. advancements in synthetic biology and metabolic engineering may pave the way for the biosynthesis of this compound using microbial hosts .

Chemical Reactions Analysis

Types of Reactions

Scutebarbatine Z undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in this compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Biological Activity

Scutebarbatine Z, a neo-clerodane diterpenoid derived from the plant Scutellaria barbata, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, highlighting its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is part of a broader class of diterpenoids known for their complex structures and significant biological properties.
  • Source : This compound is primarily extracted from the leaves of Scutellaria barbata, which is traditionally used in Chinese medicine for various ailments, including cancer.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The following mechanisms have been identified:

  • Inhibition of Inhibitors of Apoptosis (IAPs) : this compound interacts with pro-survival proteins, specifically targeting IAPs, which are known to prevent apoptosis in cancer cells. By inhibiting these proteins, this compound promotes cell death in malignancies .
  • Activation of Apoptotic Pathways : The compound triggers apoptotic pathways by modulating the expression of key proteins involved in apoptosis. It has been shown to up-regulate pro-apoptotic factors like cytochrome c and caspases while down-regulating anti-apoptotic proteins such as Bcl-2 .

Cytotoxic Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung Cancer)25Induction of apoptosis via mitochondrial pathways
Caco-2 (Colon Cancer)60Dose-dependent apoptosis induction
HepG2 (Liver Cancer)30Activation of MAPK and ER stress pathways

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound induces significant apoptosis in A549 lung cancer cells, with a reported IC50 value indicating effective cytotoxicity at relatively low concentrations .
  • In Vivo Studies : Animal models have confirmed the antitumor efficacy of this compound, showcasing its potential as a therapeutic agent against various cancers. In studies involving transplanted tumors in nude mice, treatment with this compound resulted in significant tumor regression .
  • Comparative Analysis with Related Compounds : Similar compounds like Scutebarbatine A have shown comparable mechanisms and effects. For instance, both compounds induce apoptosis through similar pathways, but this compound may exhibit a broader spectrum of activity against different tumor types .

Properties

IUPAC Name

[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLIHAOVIAUGY-BAMVNRKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099208
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312716-28-1
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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